1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine

Description

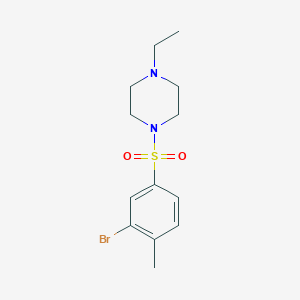

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine (CAS: 1240287-96-0) is a sulfonylpiperazine derivative characterized by a 3-bromo-4-methylphenylsulfonyl group attached to a 4-ethyl-substituted piperazine ring. Its molecular formula is C₁₃H₁₈BrN₂O₂S, with a molecular weight of 361.27 g/mol. The compound is synthesized via nucleophilic substitution between 3-bromo-4-methylbenzenesulfonyl chloride and 4-ethylpiperazine under basic conditions, followed by purification via crystallization . The ethyl group on the piperazine and the bromine substituent on the phenyl ring are critical for modulating physicochemical properties and biological activity.

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)sulfonyl-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYIREXKMNLGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-4-methylbenzenesulfonyl chloride and 4-ethylpiperazine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Procedure: The 3-bromo-4-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-ethylpiperazine and triethylamine in dichloromethane, under stirring and cooling. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Bromine Position : Meta-substituted bromine (as in the target compound) introduces steric and electronic effects distinct from para-substituted analogues (e.g., 385404-09-1). This impacts receptor binding and metabolic stability .

- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., CF₃ in 942473-68-9) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes .

Table 2: Antiproliferative and Enzymatic Activity Comparison

Key Findings:

- Cytotoxicity : Smaller substituents (e.g., Cl in 441743-43-7) correlate with higher antiproliferative activity, as seen in seco-CI compounds . The target compound’s bulky 3-Br-4-Me group may hinder cellular uptake.

- Enzyme Inhibition : Para-substituted bromine (385404-09-1) shows stronger inhibition than meta-substituted analogues, likely due to optimized spatial alignment with active sites .

Biological Activity

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine is a sulfonyl piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Sulfonyl Group : Enhances interaction with biological targets.

- Bromine Atom : Contributes to binding affinity through halogen bonding.

- Ethyl Group : Influences the overall hydrophobicity and solubility.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. This compound has been studied for its role as a potential inhibitor in various biochemical pathways, particularly those related to central nervous system disorders and cancer.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models. The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent cytotoxicity while sparing non-cancerous cells (IC50 > 200 μM) .

Enzyme Inhibition

This compound has been identified as a reversible inhibitor of certain enzymes involved in cancer progression. The sulfonyl group plays a crucial role in binding to the active sites of these enzymes, effectively modulating their activity. For instance, it has shown inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Study on MDA-MB-231 Cells

In a recent study involving MDA-MB-231 TNBC cells, treatment with this compound resulted in:

- Cell Proliferation Inhibition : Significant reduction in cell growth.

- Mechanistic Insights : Induction of apoptosis was observed alongside increased levels of caspase 9, suggesting a mechanism involving programmed cell death .

Pharmacokinetics Profile

The pharmacokinetic profile of this compound reveals favorable absorption characteristics with an oral bioavailability of approximately 31.8%. Clearance rates indicate a moderate metabolic profile conducive for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

| Activity | Cell Line/Model | IC50 Value (μM) | Comments |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 | Potent inhibition of proliferation |

| Enzyme Inhibition | MMPs | Varies | Modulation of metastatic processes |

| Apoptosis Induction | MDA-MB-231 | - | Increased caspase 9 levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.